

Introduction: The Strategic Importance of Nitrated Nicotinic Acid Derivatives

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Compound of Interest

Compound Name: 2-Methyl-5-nitronicotinic acid

Cat. No.: B1346449

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Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.^[1] The introduction of a nitro group onto the pyridine ring, a classic example of electrophilic aromatic substitution, serves as a critical synthetic step. This functionalization not only modifies the electronic properties of the molecule, potentially enhancing its biological efficacy, but also provides a versatile chemical handle for further derivatization. **2-Methyl-5-nitronicotinic acid** (CAS No: 59290-81-2) is a key building block for synthesizing more complex molecules, including potential anti-inflammatory agents and other pharmacologically active compounds.^[2]

This application note provides a comprehensive, field-tested protocol for the nitration of 2-methylnicotinic acid. It is designed for researchers, chemists, and drug development professionals, emphasizing a deep understanding of the reaction mechanism, stringent safety protocols, and robust analytical characterization of the final product.

Pillar 1: Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring is a cornerstone of organic synthesis. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this specific protocol, a combination of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid," is employed to generate the highly reactive electrophile, the nitronium ion (NO_2^+).

Mechanism of Nitronium Ion Formation:

Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.[3][4][5]

- Protonation of Nitric Acid: $\text{H}_2\text{SO}_4 + \text{HNO}_3 \rightleftharpoons \text{H}_2\text{NO}_3^+ + \text{HSO}_4^-$
- Formation of Nitronium Ion: $\text{H}_2\text{NO}_3^+ \rightleftharpoons \text{NO}_2^+ + \text{H}_2\text{O}$

Once formed, the nitronium ion is attacked by the π -electron system of the 2-methylnicotinic acid ring. The pyridine ring is inherently electron-deficient and thus less reactive towards EAS than benzene. The position of nitration is directed by the existing substituents. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the methyl group (-CH₃) is an activating, ortho/para-directing group. The combined influence of these groups, along with the electronic nature of the pyridine nitrogen, directs the incoming nitro group primarily to the 5-position, away from the steric hindrance of the adjacent methyl group and in a meta-position relative to the carboxyl group.

A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, **2-methyl-5-nitronicotinic acid**.

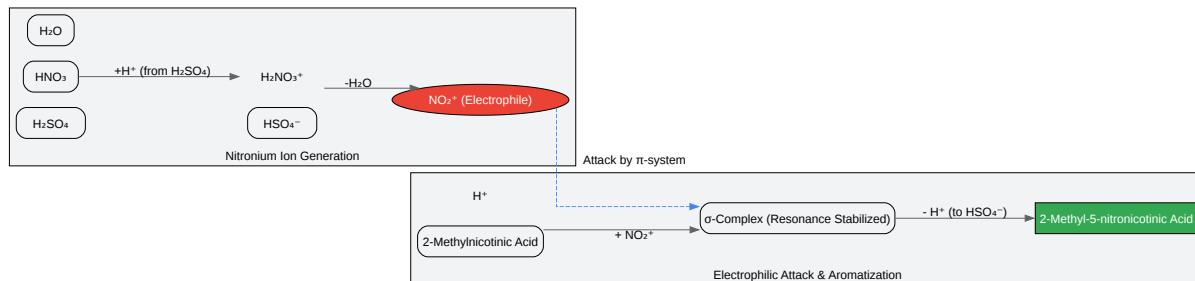


Figure 1: Mechanism of Nitration

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of Nitration

Pillar 2: Experimental Protocol & Workflow

This protocol is a self-validating system, where careful control of reaction parameters ensures reproducibility and high purity of the final product.

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Purity	Supplier
2-Methylnicotinic Acid	3222-55-7	C ₇ H ₇ NO ₂	≥98%	Sigma-Aldrich
Sulfuric Acid (Conc.)	7664-93-9	H ₂ SO ₄	95-98%	Fisher Scientific
Nitric Acid (Conc.)	7697-37-2	HNO ₃	~70%	J.T. Baker
Deionized Water	7732-18-5	H ₂ O	N/A	In-house
Methanol	67-56-1	CH ₃ OH	ACS Grade	VWR
Crushed Ice	N/A	H ₂ O	N/A	In-house

Equipment

- Three-necked round-bottom flask (250 mL)
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Ice-salt bath
- Büchner funnel and filter flask
- Standard laboratory glassware (beakers, graduated cylinders)
- Rotary evaporator (optional)
- Melting point apparatus
- FT-IR, NMR Spectrometers

Detailed Step-by-Step Methodology

PART A: Reaction Setup and Execution

- Acid Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 60 mL of concentrated sulfuric acid. Begin stirring and cool the flask to 0-5 °C using an ice-salt bath.
 - Causality: Sulfuric acid serves as the solvent and the catalyst for generating the nitronium ion. Pre-cooling is essential to manage the heat generated upon dissolution of the starting material.
- Substrate Addition: Slowly and portion-wise, add 13.7 g (0.1 mol) of 2-methylnicotinic acid to the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition. Continue stirring until all the solid has dissolved.
 - Causality: Slow addition prevents localized overheating which could lead to degradation of the starting material.
- Preparation of Nitrating Mixture: In a separate beaker, carefully add 15 mL of concentrated sulfuric acid and cool it to 0-5 °C. To this, slowly add 9.0 mL (~0.2 mol) of concentrated nitric acid with continuous stirring and cooling.
 - Causality: This "mixed acid" generates the nitronium ion. The mixing process is highly exothermic and must be done slowly and with cooling to prevent uncontrolled temperature rise and potential hazards.[\[6\]](#)
- Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the solution of 2-methylnicotinic acid over a period of 45-60 minutes. Critically, maintain the internal reaction temperature between 5-10 °C throughout the addition.
 - Causality: This is the most critical step. Slow, controlled addition of the nitrating agent prevents the reaction from becoming too exothermic, which would risk thermal runaway and the formation of unwanted byproducts.[\[7\]](#)[\[8\]](#)
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours to ensure the reaction proceeds to completion.

PART B: Product Work-up and Purification

- **Quenching:** Prepare a large beaker containing approximately 300 g of crushed ice. With vigorous stirring, carefully and slowly pour the reaction mixture onto the ice. A precipitate will form.
 - **Causality:** Pouring the acidic mixture onto ice serves two purposes: it safely quenches the reaction by diluting the strong acids and rapidly cools the solution, causing the organic product, which is insoluble in the aqueous acidic medium, to precipitate out.[6][8]
- **Isolation:** Allow the ice to melt, then let the mixture stir for another 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual sulfuric and nitric acids.
 - **Causality:** Removing residual acid is crucial for the stability of the product and for obtaining accurate analytical data.
- **Purification (Recrystallization):** Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot methanol. Dissolve the crude product in boiling methanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum at 50 °C to a constant weight.

Quantitative Data Summary

Parameter	Value
Moles of 2-Methylnicotinic Acid	0.1 mol
Volume of Conc. H_2SO_4	75 mL (total)
Volume of Conc. HNO_3	9.0 mL
Reaction Temperature	5-10 °C
Reaction Time	3 hours
Expected Product	2-Methyl-5-nitronicotinic acid[9]
Molecular Weight	182.14 g/mol [9]
Theoretical Yield	18.21 g
Expected Yield	15.5 - 16.4 g (85-90%)

Pillar 3: Trustworthiness through Safety

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. A failure to respect these procedures can lead to severe accidents.[7][10]

- **Corrosivity & Oxidizing Hazard:** Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact.[11][12][13] Nitric acid is also a powerful oxidizing agent and can react violently with organic materials.[10][13]
- **Thermal Runaway:** The reaction is highly exothermic. Inadequate cooling can lead to a rapid, uncontrolled increase in temperature (thermal runaway), which can cause violent boiling, pressure buildup, and potential explosion.[7]
- **Toxic Fumes:** The reaction may produce toxic nitrogen dioxide (NO_2) gas, which is harmful if inhaled.[11]

Mandatory Safety Measures

- **Engineering Controls:** All steps **MUST** be performed inside a certified chemical fume hood with adequate ventilation. An emergency safety shower and eyewash station must be readily accessible.[11][12]

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[11][13]
- Handling Procedures: Always add acid slowly to other liquids, especially when preparing the mixed acid and quenching the reaction. Never add water to concentrated acid.
- Spill Response: Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[10][12]
- Waste Disposal: Acidic aqueous waste must be neutralized with a base (e.g., sodium bicarbonate or calcium carbonate) before disposal according to institutional guidelines. Organic waste containing the product or solvent must be collected in a designated hazardous waste container.[10]

Product Characterization

Confirming the identity and purity of the synthesized **2-methyl-5-nitronicotinic acid** is essential.

- Appearance: Off-white to pale yellow solid.
- Melting Point: Literature value can be used for comparison.
- FT-IR (KBr, cm^{-1}):
 - ~3100-2500 (broad, O-H stretch of carboxylic acid)
 - ~1700 (C=O stretch of carboxylic acid)
 - ~1530 and ~1350 (asymmetric and symmetric N-O stretch of nitro group)[14]
 - ~1600 (C=C aromatic ring stretch)
- ^1H NMR (DMSO- d_6 , δ ppm):
 - ~13.5 (s, 1H, -COOH)
 - ~9.1 (d, 1H, H-6)

- ~8.7 (d, 1H, H-4)
- ~2.7 (s, 3H, -CH₃)
- Mass Spectrometry (ESI-): m/z 181.0 [M-H]⁻.

Visualization of Experimental Workflow

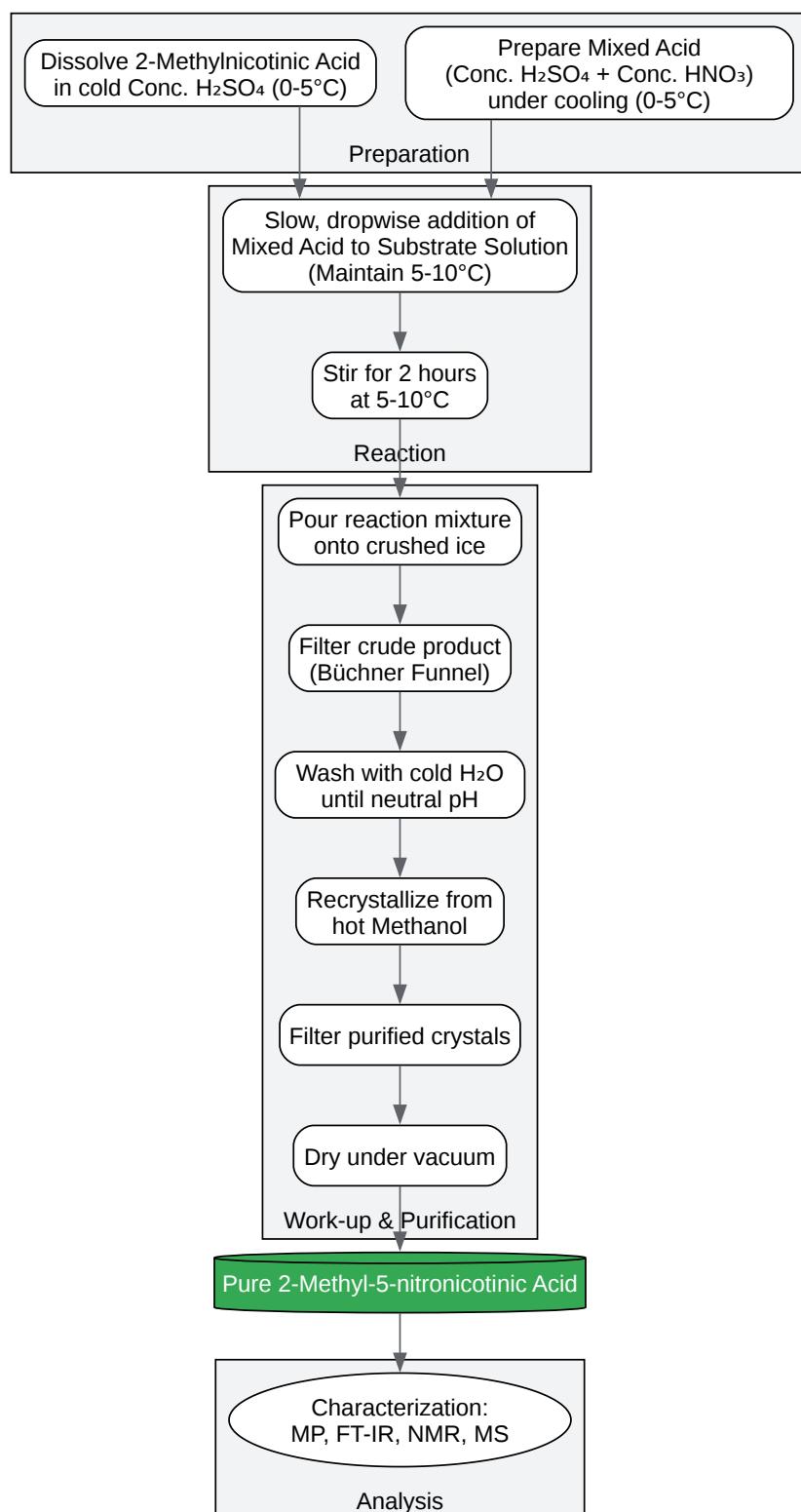


Figure 2: Experimental Workflow

[Click to download full resolution via product page](#)**Figure 2: Experimental Workflow**

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of Nitrated Nicotinic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346449#experimental-procedure-for-the-nitration-of-2-methylnicotinic-acid>]

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